

Technical Specification & Spectral Analysis: 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole

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Compound of Interest

Compound Name: 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole

Cat. No.: B13178229

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Executive Summary & Chemical Identity

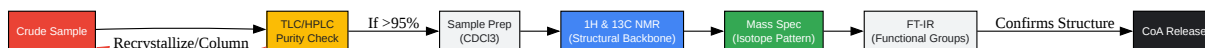
This guide details the structural elucidation of **4-(4-Chlorobutyl)-1-methyl-1H-pyrazole** (C₈H₁₃ClN₂). The molecule consists of an electron-rich 1-methylpyrazole core substituted at the 4-position with a chlorobutyl chain. The analysis focuses on distinguishing the regioisomeric protons on the pyrazole ring and verifying the integrity of the alkyl-chloride tail, which is susceptible to hydrolysis or cyclization during synthesis.

Chemical Properties[1][2][3][4][5][6][7][8][9][10][11][12]

- Molecular Formula: C₈H₁₃ClN₂
- Molecular Weight: 172.66 g/mol
- Appearance: Typically a pale yellow to colorless oil.
- Solubility: Soluble in DCM, Chloroform, Methanol; sparingly soluble in water.

Analytical Workflow Strategy

To ensure the identity and purity of the compound, a multi-modal spectral approach is required. The following workflow outlines the logical progression from crude isolation to final structural confirmation.



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Figure 1: Analytical workflow for structural validation of pyrazole intermediates.

Nuclear Magnetic Resonance (NMR) Analysis[3][11][13][14][15]

Experimental Protocol (1H & 13C)

Objective: To assign the pyrazole regio-chemistry and confirm the integrity of the chlorobutyl chain.

- Solvent: Chloroform-d (CDCl_3) is preferred over DMSO-d_6 to prevent solvent peaks from obscuring the aliphatic region and to minimize H-bonding effects.
- Internal Standard: Tetramethylsilane (TMS, 0.00 ppm).
- Concentration: 10-15 mg in 0.6 mL solvent.

^1H NMR Data Analysis (400 MHz, CDCl_3)

The pyrazole ring protons (H-3 and H-5) are the most critical diagnostic signals. In 1-methylpyrazoles, the H-5 proton (adjacent to the N-methyl group) typically resonates downfield relative to H-3.

Shift (δ , ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
7.35	Singlet	1H	H-5 (Pyrazole)	Deshielded by adjacent N-1 and anisotropy of the N-Me group.
7.21	Singlet	1H	H-3 (Pyrazole)	Slightly more shielded than H-5.
3.86	Singlet	3H	N-CH ₃	Characteristic N-Methyl singlet for pyrazoles.
3.53	Triplet (J=6.5 Hz)	2H	-CH ₂ -Cl	Deshielded by the electronegative Chlorine atom (α -effect).
2.45	Triplet (J=7.2 Hz)	2H	Py-CH ₂ -	Benzylic-like position; deshielded by the aromatic ring.
1.75 - 1.85	Multiplet	4H	-CH ₂ -CH ₂ -	Central methylene protons (β and γ positions).

Key Diagnostic Feature: The 1:1 integration ratio between the aromatic singlets and the 3:2 ratio between the N-Methyl and the CH₂-Cl triplet confirms the successful alkylation without over-alkylation (quaternization).

¹³C NMR Data Analysis (100 MHz, CDCl₃)

Shift (δ , ppm)	Type	Assignment	Notes
138.5	CH	C-5	Adjacent to Nitrogen (deshielded).
128.2	CH	C-3	
119.8	Cq	C-4	Quaternary carbon; typically lower intensity.
44.9	CH ₂	-CH ₂ -Cl	Characteristic alkyl chloride shift.
38.8	CH ₃	N-CH ₃	
32.0	CH ₂	-CH ₂ -	Internal chain.
29.5	CH ₂	-CH ₂ -	Internal chain.
23.5	CH ₂	Py-CH ₂ -	Attached to ring.

Mass Spectrometry (MS) Analysis[15][16]

Methodology

- Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).
- Polarity: Positive Mode (M+H)⁺.

Interpretation

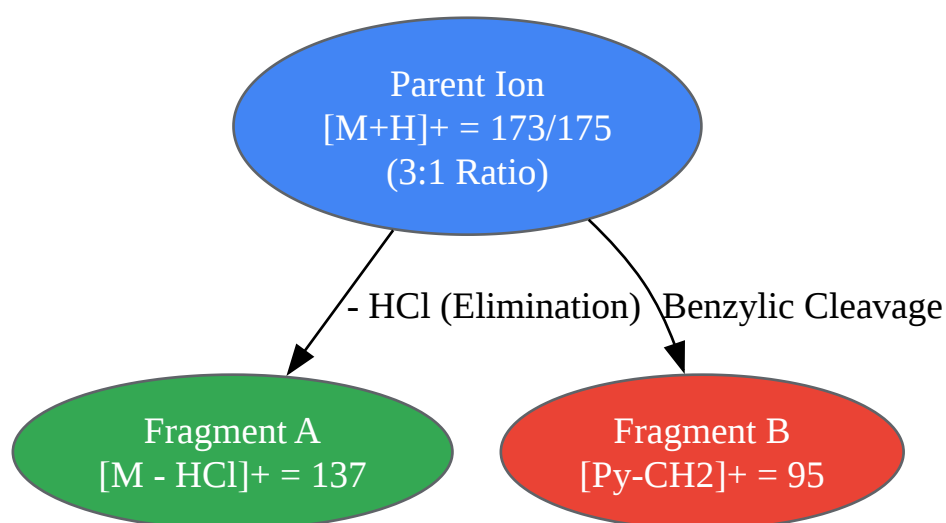
The presence of a chlorine atom provides a distinct isotopic signature that serves as a built-in validation tool. Chlorine exists naturally as ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

- Molecular Ion (M+H)⁺:
 - m/z 173.08 (³⁵Cl isotope) - Base Peak (100% relative abundance).
 - m/z 175.08 (³⁷Cl isotope) - ~33% relative abundance.

- Observation: A 3:1 ratio between m/z 173 and 175 confirms the presence of exactly one chlorine atom.

Fragmentation Logic (EI Mode):

- m/z 172 (M^+): Parent ion.
- m/z 137 ($M - Cl$): Loss of chlorine radical (homolytic cleavage).
- m/z 95 ($M - C_4H_8Cl$): Loss of the entire chlorobutyl chain, leaving the methylpyrazole cation.



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Figure 2: Proposed fragmentation pathway in Mass Spectrometry.

Infrared Spectroscopy (FT-IR)

Objective: To confirm functional groups and absence of impurities (e.g., unreacted NH, carbonyls).

Wavenumber (cm ⁻¹)	Vibration Mode	Interpretation
3100 - 3000	C-H Stretch (sp ²)	Aromatic protons on the pyrazole ring.
2950 - 2850	C-H Stretch (sp ³)	Aliphatic methylene chain and N-Methyl group.
1580 & 1490	C=N / C=C Stretch	Characteristic "breathing" modes of the pyrazole ring.
720 - 650	C-Cl Stretch	Strong band indicating the alkyl chloride.
Absence of ~3400	N-H Stretch	Confirms full N-methylation (no starting pyrazole).

Synthesis Context & Impurity Profiling

Understanding the synthesis aids in identifying spectral impurities. This compound is typically synthesized via two routes:

- Alkylation: 1-Methylpyrazole + 1-bromo-4-chlorobutane (Lithiation at C-5 or electrophilic substitution at C-4).
- Ring Construction: Condensation of hydrazine with a chlorobutyl-diketone precursor.

Common Impurities to Watch:

- Dimerization: Reaction of the chlorobutyl tail with another pyrazole unit (bis-pyrazole). Look for extra aromatic signals and loss of the triplet at 3.53 ppm.
- Hydrolysis: Conversion of -Cl to -OH. Look for a broad -OH stretch in IR (~3300 cm⁻¹) and a shift of the terminal methylene in NMR from 3.53 to ~3.65 ppm.

References

- National Institute of Standards and Technology (NIST). 1-Methylpyrazole Mass Spectrum & Constants. NIST Chemistry WebBook.[1] Available at: [\[Link\]](#)

- PubChem.Compound Summary for 1-Methylpyrazole. National Library of Medicine. Available at: [\[Link\]](#)
- Doc Brown's Chemistry.Mass spectrum of 1-chlorobutane fragmentation pattern. Available at: [\[Link\]](#)

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Sources

- 1. 1H-Pyrazole, 1-methyl- [\[webbook.nist.gov\]](#)
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